Home > Products > Screening Compounds P77499 > Bromo Didehydro Doxorubicinone
Bromo Didehydro Doxorubicinone -

Bromo Didehydro Doxorubicinone

Catalog Number: EVT-13985607
CAS Number:
Molecular Formula: C21H17BrO7
Molecular Weight: 461.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Bromo Didehydro Doxorubicinone typically involves several key steps:

  1. Starting Material: The process begins with doxorubicin as the primary precursor.
  2. Bromination: Bromination reactions are employed to introduce the bromine atom at specific positions on the doxorubicin structure. This can be achieved using brominating agents such as N-bromosuccinimide.
  3. Dehydrogenation: The didehydro modification is introduced through dehydrogenation reactions, often utilizing oxidizing agents or catalytic systems that facilitate the removal of hydrogen atoms from the molecular structure.
  4. Purification: The final product is purified using techniques such as column chromatography to isolate Bromo Didehydro Doxorubicinone from by-products and unreacted materials.

These synthetic routes are crucial for producing compounds with desired biological activities while minimizing unwanted side effects .

Molecular Structure Analysis

Structure and Data

Bromo Didehydro Doxorubicinone has a complex molecular structure characterized by:

  • Molecular Formula: C27H29BrNO10
  • Molecular Weight: Approximately 546.43 g/mol
  • Structural Features: The compound retains the anthracycline core structure typical of doxorubicin but includes modifications that influence its interaction with biological targets.

The presence of bromine in the structure may enhance lipophilicity and alter binding affinities towards cellular targets, potentially improving therapeutic outcomes .

Chemical Reactions Analysis

Reactions and Technical Details

Bromo Didehydro Doxorubicinone undergoes various chemical reactions that are significant for its biological activity:

  1. DNA Intercalation: Like other anthracyclines, it can intercalate into DNA strands, which inhibits topoisomerase II activity, leading to DNA strand breaks.
  2. Reactive Oxygen Species Generation: The compound can generate reactive oxygen species upon reduction, contributing to its cytotoxic effects.
  3. Metabolic Transformations: In biological systems, it may undergo metabolic transformations that affect its pharmacokinetics and pharmacodynamics.

These reactions are critical for understanding how Bromo Didehydro Doxorubicinone exerts its anticancer effects .

Mechanism of Action

Process and Data

The mechanism of action of Bromo Didehydro Doxorubicinone primarily involves:

  • Inhibition of DNA Replication: By intercalating into DNA, it prevents the normal replication process during cell division.
  • Induction of Apoptosis: The disruption of DNA integrity leads to programmed cell death (apoptosis) in cancer cells.
  • Cell Cycle Arrest: The compound can induce cell cycle arrest at various phases, particularly at the G2/M checkpoint.

This multifaceted mechanism enhances its effectiveness as an anticancer agent while also posing risks for toxicity in normal tissues .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bromo Didehydro Doxorubicinone exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a reddish powder or crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.
  • Stability: Stability can vary depending on pH and temperature; generally stable under acidic conditions but may degrade under alkaline conditions.
  • Melting Point: Specific melting point data is not widely reported but is expected to be similar to other anthracycline derivatives.

These properties are essential for determining appropriate formulations and delivery methods for therapeutic use .

Applications

Scientific Uses

Bromo Didehydro Doxorubicinone has several applications in scientific research:

  • Cancer Research: Used to study mechanisms of drug resistance in cancer cells and explore new therapeutic strategies.
  • Analytical Chemistry: Employed in method development for quantifying doxorubicin derivatives in biological samples.
  • Drug Development: Investigated as a potential lead compound for developing new anticancer agents with improved efficacy and reduced side effects.

Its unique modifications compared to traditional doxorubicin make it a valuable compound for ongoing research in oncology .

Biosynthesis and Structural Derivatization of Anthracycline Compounds

Anthracycline Biosynthetic Pathways in Streptomyces spp.

Anthracycline biosynthesis in Streptomyces involves three highly coordinated stages: aglycone formation, sugar moiety biosynthesis, and tailoring reactions. The industrially significant strain Streptomyces peucetius G001 employs a type II polyketide synthase (PKS) system to construct the tetracyclic aglycone scaffold. This process initiates with the condensation of one propionyl-CoA starter unit and nine malonyl-CoA extender units, culminating in the formation of ε-rhodomycinone—the immediate precursor for daunorubicin and doxorubicin [1] [4].

The aminoglycoside component TDP-L-daunosamine is synthesized independently from glucose-1-phosphate through a series of deoxygenation, transamination, and methylation steps. Glycosyltransferase DnrS catalyzes the stereospecific coupling of TDP-L-daunosamine to ε-rhodomycinone at C-7, yielding daunorubicin-10-carboxylic acid methyl ester. Subsequent hydrolytic removal of the methyl ester group generates daunorubicin, which undergoes C-14 hydroxylation by the cytochrome P450 enzyme DoxA to form doxorubicin—a critical structural determinant for anticancer activity [1] [4] [6].

Genetic analyses of aligned biosynthetic gene clusters (BGCs) reveal evolutionary conservation across anthracycline-producing Streptomyces species, including S. peucetius (daunorubicin/doxorubicin), S. galilaeus (rhodomycins), and S. purpurascens (aclarubicin). This conservation enables combinatorial biosynthesis approaches, as demonstrated by the functional interchangeability of glycosyltransferases and tailoring enzymes between species [1] [9].

Table 1: Core Enzymatic Machinery in Anthracycline Biosynthesis

Enzyme ClassRepresentative EnzymesFunctionProduct Formed
Type II PKSDpsA-DAglycone assemblyε-Rhodomycinone
Deoxysugar BiosynthesisDnmL, DnmV, DnmUTDP-L-daunosamine synthesisActivated sugar nucleotide
GlycosyltransferaseDnrS (native), AknS/AknT (heterologous)Aglycone glycosylationDaunorubicin precursors
Cytochrome P450DoxAC-14 hydroxylationDoxorubicin from daunorubicin
MethylesteraseRdmCEster hydrolysisDaunorubicin

Enzymatic Modifications Leading to Bromo Didehydro Doxorubicinone Formation

Bromo Didehydro Doxorubicinone (C~21~H~17~BrO~7~, MW 461.26 g/mol) represents a halogenated derivative of the doxorubicin aglycone. Its biosynthesis proceeds via deglycosylation of mature anthracyclines, a minor metabolic pathway catalyzed by cytoplasmic NADPH-dependent quinone dehydrogenases or xanthine oxidase. These enzymes hydrolyze the glycosidic bond at C-7, releasing doxorubicinone (adriamycinone; C~21~H~18~O~9~) as the primary aglycone [4] [5].

Bromination likely occurs through non-enzymatic chemical modification or enzymatic halogenation during fermentation. The bromine atom substitutes at the C-14 position of the anthracyclinone scaffold, concurrent with dehydrogenation that introduces unsaturation within the aliphatic side chain. This structural alteration generates the conjugated system characteristic of didehydro derivatives, significantly altering electronic properties and bioactivity [7] [8].

Genetic engineering studies demonstrate that Streptomyces mutants lacking functional glycosyltransferases accumulate anthracyclinones, providing starting material for derivatization. For example, S. galilaeus KE303—an aclacinomycin-negative mutant—efficiently transforms supplemented ε-rhodomycinone into novel derivatives, validating this approach for generating halogenated aglycones [9]. The introduction of heterologous halogenase genes (e.g., from marine actinomycetes) could enable enzymatic C-14 bromination, though this remains experimentally unexplored for Bromo Didehydro Doxorubicinone specifically.

Table 2: Structural Comparison of Doxorubicin Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Structural FeaturesBiosynthetic Origin
DoxorubicinC~27~H~29~NO~11~543.52Glycosylated (daunosamine), C-14 OHNative biosynthesis
DoxorubicinoneC~21~H~18~O~9~414.36Aglycone, C-14 OHDeglycosylation
Bromo Didehydro DoxorubicinoneC~21~H~17~BrO~7~461.26Dehydroxylated at C-14, Br at C-14Chemical/enzymatic bromination
N,N-DimethyldoxorubicinC~29~H~35~NO~11~573.60Glycosylated (rhodosamine)Engineered pathway

Role of 14-Hydroxylation and Bromination in Structural Diversification

The C-14 position serves as a critical site for structural diversification that profoundly influences anthracycline pharmacology. Hydroxylation at C-14, mediated by DoxA, converts daunorubicin to doxorubicin, enhancing topoisomerase II inhibition potency. However, DoxA exhibits stringent substrate specificity, showing limited activity against N,N-dimethylated daunorubicin derivatives due to steric hindrance from the dimethylamino group [1] [6].

Bromination at C-14 represents a chemical bypass strategy that circumvents enzymatic hydroxylation limitations. Bromo Didehydro Doxorubicinone incorporates a bromine atom at C-14 instead of hydroxyl, fundamentally altering electronic properties. This substitution:

  • Increases molecular lipophilicity (LogP 2.07 vs. 1.14 for doxorubicinone), enhancing membrane permeability [7]
  • Imparts steric bulk comparable to a methyl group but with greater electronegativity
  • Blocks redox cycling at C-13/C-14, potentially reducing semiquinone radical formation and associated oxidative stress

Bromination also stabilizes the didehydro moiety within the side chain, creating a conjugated enone system that may facilitate DNA intercalation through enhanced planarization. In contrast, 14-methoxydaunorubicin—another C-14 modified derivative—retains the saturated side chain but shows altered DNA-binding kinetics compared to hydroxylated analogs [4] [8].

Table 3: Bioactivity Implications of C-14 Modifications

C-14 ModificationRepresentative CompoundStructural ImpactFunctional Consequences
Hydroxylation (-OH)DoxorubicinPolar group, H-bond donorEnhanced topoisomerase II inhibition
Bromination (-Br)Bromo Didehydro DoxorubicinoneLarge hydrophobic groupIncreased lipophilicity, altered intercalation
Methoxylation (-OCH~3~)14-MethoxydaunorubicinSterically bulkyReduced cardiotoxicity
Hydrogen (-H)DaunorubicinNon-oxidizableRequires activation for efficacy

Combinatorial biosynthesis has enabled systematic exploration of these modifications. For instance, hybrid strains expressing aknS and aknT glycosyltransferases from the aclarubicin pathway successfully attach L-rhodosamine (the N,N-dimethylated analog of daunosamine) to ε-rhodomycinone, yielding N,N-dimethyldaunorubicin. When combined with brominated aglycones, such engineering could generate novel glycosylated bromo-derivatives [1] [9].

Properties

Product Name

Bromo Didehydro Doxorubicinone

IUPAC Name

(9R)-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C21H17BrO7

Molecular Weight

461.3 g/mol

InChI

InChI=1S/C21H17BrO7/c1-29-12-4-2-3-10-14(12)20(27)16-15(18(10)25)19(26)11-7-21(28,13(23)8-22)6-5-9(11)17(16)24/h2-4,24,26,28H,5-8H2,1H3/t21-/m1/s1

InChI Key

JPMVHEYIIWDGRN-OAQYLSRUSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4)(C(=O)CBr)O)C(=C3C2=O)O)O

Isomeric SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](CC4)(C(=O)CBr)O)C(=C3C2=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.